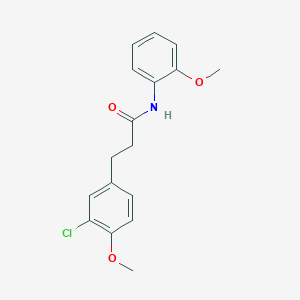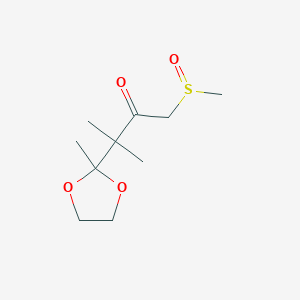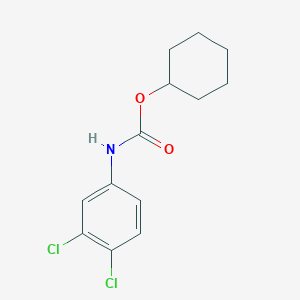
Cyclohexyl N-(3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H15Cl2NO2 and a molecular weight of 288.176 g/mol This compound is known for its unique chemical structure, which includes a cyclohexyl group and a dichlorophenyl group connected by a carbamate linkage
Méthodes De Préparation
The synthesis of Cyclohexyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of cyclohexylamine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Cyclohexyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexyl N-(3,4-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Cyclohexyl N-(3,4-dichlorophenyl)carbamate can be compared with other similar compounds, such as:
4-Cyclohexylphenyl N-(3,4-dichlorophenyl)carbamate: This compound has a similar structure but with an additional phenyl group, which may result in different chemical and biological properties.
Methyl-N-(3,4-dichlorophenyl)-carbamate:
Propriétés
Numéro CAS |
78632-31-2 |
|---|---|
Formule moléculaire |
C13H15Cl2NO2 |
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
cyclohexyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H15Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
Clé InChI |
CZRDJGBRLSZZOL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
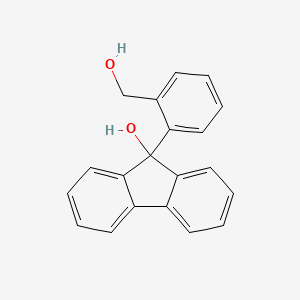

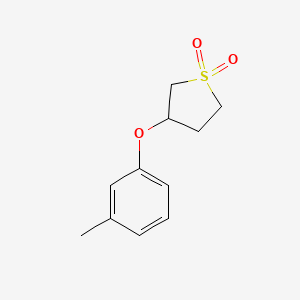




![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
